N-(3-Chloro-2-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea N-(3-Chloro-2-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea
Brand Name: Vulcanchem
CAS No.: 639849-90-4
VCID: VC16903352
InChI: InChI=1S/C14H15ClN4O/c1-8-7-13(17-10(3)16-8)19-14(20)18-12-6-4-5-11(15)9(12)2/h4-7H,1-3H3,(H2,16,17,18,19,20)
SMILES:
Molecular Formula: C14H15ClN4O
Molecular Weight: 290.75 g/mol

N-(3-Chloro-2-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea

CAS No.: 639849-90-4

Cat. No.: VC16903352

Molecular Formula: C14H15ClN4O

Molecular Weight: 290.75 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chloro-2-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea - 639849-90-4

Specification

CAS No. 639849-90-4
Molecular Formula C14H15ClN4O
Molecular Weight 290.75 g/mol
IUPAC Name 1-(3-chloro-2-methylphenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea
Standard InChI InChI=1S/C14H15ClN4O/c1-8-7-13(17-10(3)16-8)19-14(20)18-12-6-4-5-11(15)9(12)2/h4-7H,1-3H3,(H2,16,17,18,19,20)
Standard InChI Key IKSDLVKEKYAMFL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)C)NC(=O)NC2=C(C(=CC=C2)Cl)C

Introduction

Chemical Identity and Structural Features

N-(3-Chloro-2-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea (CAS No. 639849-90-4) belongs to the arylurea family, featuring a chloro-substituted phenyl group and a dimethylpyrimidine ring connected via a urea bridge. Its molecular formula, C₁₄H₁₅ClN₄O, corresponds to a molecular weight of 290.75 g/mol. The IUPAC name, 1-(3-chloro-2-methylphenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea, reflects the positional arrangement of substituents critical to its reactivity and interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₅ClN₄O
Molecular Weight290.75 g/mol
IUPAC Name1-(3-chloro-2-methylphenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea
SMILESCC1=CC(=NC(=N1)C)NC(=O)NC2=C(C(=CC=C2)Cl)C
InChI KeyIKSDLVKEKYAMFL-UHFFFAOYSA-N
PubChem CID71380619

The chloro group at the ortho position of the phenyl ring and the methyl groups on the pyrimidine ring contribute to steric and electronic effects, influencing solubility and target binding. Comparative analysis with its structural isomer, N-(3-Chloro-4-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea (CAS No. 639849-91-5), reveals that positional differences in substituents alter dipole moments and logP values, potentially affecting bioavailability .

Synthesis and Manufacturing

The synthesis of N-(3-Chloro-2-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea typically involves a nucleophilic addition-elimination reaction between 3-chloro-2-methylaniline and 2,6-dimethylpyrimidine-4-isocyanate under anhydrous conditions. Solvents such as dichloromethane or tetrahydrofuran are employed, with catalytic bases like triethylamine enhancing reaction efficiency.

Reaction Scheme

3-Chloro-2-methylaniline+2,6-Dimethylpyrimidine-4-isocyanateBase, SolventN-(3-Chloro-2-methylphenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea\text{3-Chloro-2-methylaniline} + \text{2,6-Dimethylpyrimidine-4-isocyanate} \xrightarrow{\text{Base, Solvent}} \text{N-(3-Chloro-2-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea}

Yield optimization strategies include temperature control (20–40°C) and stoichiometric balancing to minimize side products. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity, as validated by HPLC-UV analysis.

Physicochemical Properties

Experimental data on solubility and stability remain sparse, but computational predictions suggest moderate lipophilicity (logP ≈ 3.2) and limited aqueous solubility (<1 mg/mL at 25°C). The compound’s stability under ambient conditions is likely compromised by hydrolysis of the urea linkage in acidic or alkaline environments, necessitating storage in inert atmospheres.

CompoundTarget PathwayIC₅₀ (µM)
N-(3-Chloro-2-methylphenyl)-...ureaMitochondrial Complex IIIPending
N-(3-Chloro-4-methylphenyl)-...ureaALS12.4
Y021-1884 Fungal Cytochrome P4508.7

The isomer N-(3-Chloro-4-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea demonstrates herbicidal activity against Amaranthus retroflexus with an IC₅₀ of 12.4 µM, suggesting that substituent positioning critically influences target selectivity .

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets via in vitro enzyme inhibition assays.

  • Environmental Impact: Assess soil half-life and non-target organism toxicity.

  • Formulation Development: Explore nanoencapsulation to enhance stability and delivery.

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